molecular formula C22H22N2O5S B3451832 N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B3451832
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: KXXPWYPHOGSDIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-204352, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key enzyme involved in the regulation of insulin signaling and glucose metabolism, making it an attractive target for the development of novel therapeutics for type 2 diabetes and obesity.

Wirkmechanismus

N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a negative regulator of insulin signaling, acting to dephosphorylate and inactivate insulin receptor substrates (IRSs). By inhibiting this compound, BMS-204352 enhances insulin signaling and increases glucose uptake in peripheral tissues. Additionally, this compound inhibition has been shown to improve lipid metabolism by increasing the activity of AMP-activated protein kinase (AMPK), a key regulator of lipid metabolism.
Biochemical and Physiological Effects:
BMS-204352 has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, BMS-204352 has been shown to reduce body weight and adiposity, and improve lipid metabolism. These effects are thought to be mediated through the inhibition of this compound, which leads to increased insulin signaling and glucose uptake in peripheral tissues.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-204352 is a potent and selective inhibitor of N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, making it a useful tool for studying the role of this compound in insulin signaling and glucose metabolism. However, like all small molecule inhibitors, BMS-204352 has limitations in terms of specificity and off-target effects. Careful controls and validation experiments are necessary to ensure that the observed effects are due to this compound inhibition and not other factors.

Zukünftige Richtungen

There are several potential future directions for the study of BMS-204352 and N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibition. One area of interest is the development of more potent and selective this compound inhibitors for use as therapeutics for type 2 diabetes and obesity. Additionally, the role of this compound in other metabolic pathways, such as lipid metabolism and inflammation, is an area of active research. Finally, the use of BMS-204352 and other this compound inhibitors in combination with other therapeutics, such as insulin sensitizers and GLP-1 agonists, is an area of potential clinical application.

Wissenschaftliche Forschungsanwendungen

BMS-204352 has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, BMS-204352 has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. These effects are thought to be mediated through the inhibition of N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which leads to increased insulin signaling and glucose uptake in peripheral tissues.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-19-12-8-17(9-13-19)23-22(25)16-24(18-10-14-20(29-2)15-11-18)30(26,27)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXPWYPHOGSDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.